Bcr-abl-IN-3 -

Bcr-abl-IN-3

Catalog Number: EVT-15279723
CAS Number:
Molecular Formula: C20H17ClF2N4O3S
Molecular Weight: 466.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bcr-abl-IN-3 is a chemical compound primarily recognized for its inhibitory effects on the Bcr-Abl tyrosine kinase, a fusion protein associated with various forms of leukemia, notably chronic myeloid leukemia and some acute lymphoblastic leukemias. This fusion occurs due to the translocation between the breakpoint cluster region (BCR) gene on chromosome 22 and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, leading to the production of a constitutively active kinase that promotes uncontrolled cell proliferation.

Source and Classification

Bcr-abl-IN-3 is classified as a small molecule inhibitor designed to target the ATP-binding site of the Bcr-Abl fusion protein. Its development is part of ongoing research aimed at creating effective therapies for patients who exhibit resistance to existing treatments for Bcr-Abl driven malignancies. The compound's mechanism involves competitive inhibition, which prevents the phosphorylation of downstream substrates involved in cell survival and proliferation pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bcr-abl-IN-3 typically involves several key steps, including:

  1. Preparation of Intermediates: Initial reactions may include nucleophilic substitutions and condensation reactions to form critical intermediates.
  2. Cyclization: This step is crucial for establishing the compound's core structure.
  3. Reaction Conditions: Optimized conditions such as temperature, solvent choice, and catalysts are employed to maximize yield and purity.

In laboratory settings, synthetic routes often utilize techniques like thin-layer chromatography for monitoring reaction progress and high-performance liquid chromatography for purification .

Industrial Production Methods

For large-scale production, methods are adapted from laboratory protocols to ensure consistency and efficiency. This includes automating reaction processes and employing continuous flow systems to enhance reproducibility.

Molecular Structure Analysis

Structure and Data

The molecular structure of Bcr-abl-IN-3 features a complex arrangement that allows it to effectively bind to the ATP-binding site of the Bcr-Abl kinase. While specific structural data may vary based on synthetic variations, common elements include:

  • A central aromatic system that facilitates π-stacking interactions.
  • Functional groups that enhance solubility and binding affinity.

Crystallographic studies may provide detailed insights into its three-dimensional conformation, revealing how it interacts with the kinase at an atomic level .

Chemical Reactions Analysis

Types of Reactions

Bcr-abl-IN-3 can undergo various chemical reactions:

  • Oxidation: Under certain conditions, leading to oxidized derivatives.
  • Reduction: Modifying functional groups within the compound.
  • Substitution: Introducing new functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve desired outcomes, ensuring that side reactions are minimized .

Mechanism of Action

Bcr-abl-IN-3 acts by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase. This binding inhibits the kinase's activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation in leukemia cells. The result is increased apoptosis in these malignant cells, contributing to therapeutic efficacy against Bcr-Abl driven cancers .

Physical and Chemical Properties Analysis

Physical Properties

Bcr-abl-IN-3 exhibits specific physical characteristics that influence its behavior in biological systems:

  • Solubility: Solubility profiles can vary based on pH and solvent systems.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy.

Chemical Properties

The chemical properties include reactivity patterns typical of small molecule inhibitors, such as:

  • Binding Affinity: High affinity for the ATP-binding site of Bcr-Abl.
  • Selectivity: Designed to minimize off-target effects while effectively inhibiting the intended kinase .
Applications

Bcr-abl-IN-3 is primarily utilized in scientific research focused on understanding leukemia mechanisms and developing targeted therapies. Its ability to inhibit Bcr-Abl makes it a valuable tool in studying drug resistance mechanisms in chronic myeloid leukemia treatments. Furthermore, ongoing studies aim to evaluate its potential in combination therapies or as part of novel drug delivery systems targeting resistant cancer phenotypes .

Introduction to Bcr-Abl Tyrosine Kinase as a Therapeutic Target

Role of Bcr-Abl Fusion Protein in Leukemogenesis

The Bcr-Abl fusion protein results from a reciprocal translocation between chromosomes 9 and 22, generating the Philadelphia chromosome. This constitutively active tyrosine kinase drives leukemogenesis by deregulating cellular proliferation, apoptosis, and adhesion pathways. The fusion tethers Abl's tyrosine kinase domain to Bcr's oligomerization domain, enabling ligand-independent dimerization and autophosphorylation. Four primary isoforms exist due to breakpoint heterogeneity:

  • P210: Present in 95% of chronic myeloid leukemia (CML) cases, exhibits strong transforming activity via Ras/MAPK and PI3K/Akt pathway activation [3] [7].
  • P190: Associated with acute lymphoblastic leukemia (ALL), lacks portions of the pleckstrin homology (PH) and Dbl homology (DH) domains, altering membrane localization and signaling kinetics [3] [7].
  • P230: Linked to chronic neutrophilic leukemia, demonstrates weaker kinase activity due to extended Bcr sequences [7].

Table 1: Bcr-Abl Isoforms and Disease Associations

IsoformMolecular Weight (kDa)Breakpoint LocationPrimary Disease AssociationPrevalence
P210210Bcr exon 13/14Chronic Myeloid Leukemia (CML)~95% of CML
P190190Bcr exon 1Acute Lymphoblastic Leukemia (ALL)25% of adult ALL
P230230Bcr exon 19Chronic Neutrophilic Leukemia~5% of CML

Historical Development of Bcr-Abl Inhibitors in Targeted Therapy

The discovery of imatinib in 2001 revolutionized CML treatment, establishing tyrosine kinase inhibitors (TKIs) as a paradigm for targeted cancer therapy. Imatinib’s development leveraged high-throughput screening and structure-based optimization to target the Abl kinase domain's inactive (DFG-out) conformation. Despite its efficacy, limitations emerged:

  • Generational Evolution:
  • Second-generation TKIs (nilotinib, dasatinib, bosutinib) overcame many imatinib-resistant mutations through enhanced binding affinity or multi-kinase inhibition (e.g., Src kinases) [4] [9].
  • Third-generation ponatinib addressed the recalcitrant T315I "gatekeeper" mutation via optimized steric tolerance [4] [5].

Table 2: Milestones in Bcr-Abl TKI Development

Inhibitor GenerationRepresentative AgentsKey Structural InnovationsApproval Year
FirstImatinibDFG-out binding; benzamide tail2001
SecondNilotinib, DasatinibEnhanced affinity; dual Src/Abl inhibition2006–2007
ThirdPonatinibCarbon-carbon bond linker for T315I inhibition2012

Emergence of Resistance Mechanisms and Need for Novel Inhibitors

Resistance to Bcr-Abl TKIs arises through two primary mechanisms:

  • Bcr-Abl-Dependent:
  • Kinase domain (KD) mutations (e.g., T315I, P-loop mutations) impair drug binding by steric hindrance or stabilization of active conformations. T315I alone accounts for 4–19% of clinical resistance and confers pan-resistance to all TKIs except ponatinib [5] [9].
  • BCR-ABL gene amplification increases oncoprotein expression, overwhelming inhibitor capacity [9] [10].
  • Bcr-Abl-Independent:
  • Drug efflux pumps (e.g., P-glycoprotein) reduce intracellular TKI concentrations.
  • Microenvironment-mediated survival signals activate alternative pathways (e.g., Src kinases) [5] [10].

Table 3: Frequency of Major Bcr-Abl Kinase Domain Mutations

Mutation ClassKey ResiduesFrequency in Resistant CML (%)Resistance Profile
GatekeeperT315I4–19Pan-resistant (except ponatinib)
P-loopY253H, E255K/V, G250E36–48Imatinib, nilotinib
Activation LoopH396P4–10Imatinib

These limitations underscore the need for novel inhibitors like Bcr-abl-IN-3, designed to address mutation-mediated resistance and optimize pharmacokinetic properties [1] [6].

Properties

Product Name

Bcr-abl-IN-3

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1,2-thiazol-4-yl)pyridine-3-carboxamide

Molecular Formula

C20H17ClF2N4O3S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C20H17ClF2N4O3S/c21-20(22,23)30-16-3-1-14(2-4-16)26-19(29)12-7-17(13-9-25-31-11-13)18(24-8-12)27-6-5-15(28)10-27/h1-4,7-9,11,15,28H,5-6,10H2,(H,26,29)/t15-/m1/s1

InChI Key

FRZBTFSKVJHICX-OAHLLOKOSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.